Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound that features a tert-butyl ester group, a piperazine ring, and a prop-2-ynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of the Butanoate Ester: The final step involves the esterification of the piperazine derivative with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel polymers and materials with unique properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring can interact with binding pockets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxo-4-(4-allylpiperazin-1-yl)butanoate: Similar structure but with an allyl group instead of a prop-2-ynyl group.
Tert-butyl 4-oxo-4-(4-methylpiperazin-1-yl)butanoate: Similar structure but with a methyl group instead of a prop-2-ynyl group.
Uniqueness
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is unique due to the presence of the prop-2-ynyl group, which can participate in unique chemical reactions and interactions not possible with other substituents. This makes it a valuable compound for the development of novel chemical entities with specific properties and applications.
Properties
IUPAC Name |
tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-8-16-9-11-17(12-10-16)13(18)6-7-14(19)20-15(2,3)4/h1H,6-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJKPCRBHEYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.